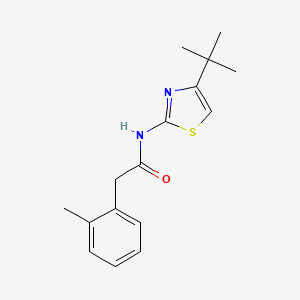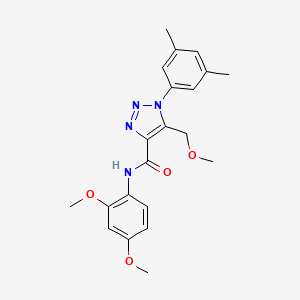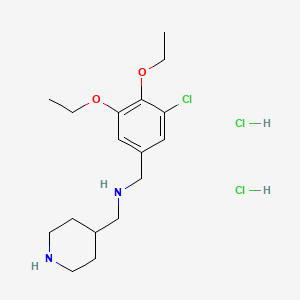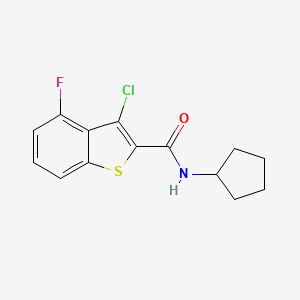![molecular formula C16H18Cl2N2O2 B4748679 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide](/img/structure/B4748679.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide, commonly known as ACR16, is a novel compound that has been synthesized for scientific research purposes. The compound belongs to the class of non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists. The NMDA receptor is a type of glutamate receptor that plays a crucial role in learning, memory, and synaptic plasticity. The modulation of NMDA receptors has been implicated in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. ACR16 has shown promising results in preclinical studies as a potential therapeutic agent for these disorders.
Mécanisme D'action
ACR16 acts as a non-competitive antagonist of the N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide receptor. The this compound receptor is a ligand-gated ion channel that is activated by the binding of glutamate and glycine. The activation of this compound receptors leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways. Excessive activation of this compound receptors has been implicated in various neurological and psychiatric disorders. ACR16 binds to a site on the this compound receptor that is distinct from the glutamate and glycine binding sites and prevents the influx of calcium ions into the cell. This reduces the excitotoxicity and neuroinflammation associated with excessive this compound receptor activation.
Biochemical and Physiological Effects:
ACR16 has been shown to have various biochemical and physiological effects in animal models. ACR16 can improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation in the hippocampus, a brain region involved in learning and memory. ACR16 can also protect against oxidative stress and neuronal damage in the brain. In addition, ACR16 has been shown to have antidepressant-like effects by modulating the levels of various neurotransmitters, such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
ACR16 has several advantages as a research tool. It is a potent and selective N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide receptor antagonist that can be used to study the role of this compound receptors in various neurological and psychiatric disorders. ACR16 is also stable and has good solubility in water and organic solvents, which facilitates its use in in vitro and in vivo experiments. However, there are some limitations to the use of ACR16 in research. ACR16 has not been extensively studied in humans, and its safety and efficacy in clinical trials are not well-established. In addition, the optimal dosage and administration route of ACR16 for different disorders are not yet known.
Orientations Futures
There are several future directions for the research on ACR16. One direction is to further investigate the therapeutic potential of ACR16 in various neurological and psychiatric disorders. Clinical trials are needed to determine the safety and efficacy of ACR16 in humans. Another direction is to study the mechanisms underlying the biochemical and physiological effects of ACR16. For example, it is not yet clear how ACR16 modulates the levels of various neurotransmitters. Finally, there is a need to develop new and more potent N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide receptor antagonists that can overcome the limitations of ACR16 and have better therapeutic potential.
Applications De Recherche Scientifique
ACR16 has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. Preclinical studies have shown that ACR16 can improve cognitive function, reduce neuroinflammation, and protect against neuronal damage in animal models of Alzheimer's disease, Parkinson's disease, and stroke. ACR16 has also shown antidepressant-like effects in animal models of depression. These findings suggest that ACR16 may have broad therapeutic potential in the treatment of neurological and psychiatric disorders.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,3-dichlorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c17-12-7-4-8-13(14(12)18)20-16(22)15(21)19-10-9-11-5-2-1-3-6-11/h4-5,7-8H,1-3,6,9-10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONLCSHZULEHES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4748601.png)
![4-{[(2-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B4748613.png)


![2-(2-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4748636.png)

![N-{2-[4-allyl-5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4748643.png)

![4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4748659.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4748666.png)
![methyl [5-(3,4-diethoxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4748684.png)
![1-(4-methylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4748700.png)
![3-[(4-bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B4748706.png)
![4-{5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B4748714.png)